molecular formula C14H15N3O2S B4055786 5-[(2,3-Dimethylphenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one

5-[(2,3-Dimethylphenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one

Cat. No.: B4055786
M. Wt: 289.35 g/mol
InChI Key: MILQNTIHDTZIDP-UHFFFAOYSA-N
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Description

5-[(2,3-Dimethylphenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,3-Dimethylphenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethylbenzaldehyde with 6-hydroxy-1-methyl-2-thiouracil in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using recrystallization techniques to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-[(2,3-Dimethylphenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(2,3-Dimethylphenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(2,3-Dimethylphenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, altering their function and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[(2,3-dimethylphenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-8-5-4-6-11(9(8)2)15-7-10-12(18)16-14(20)17(3)13(10)19/h4-7,19H,1-3H3,(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILQNTIHDTZIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=CC2=C(N(C(=S)NC2=O)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2,3-Dimethylphenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
5-[(2,3-Dimethylphenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one

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